
Pradimicinone I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pradimicinone I is a natural antibiotic that belongs to the benzoisochromanequinone family. This compound has a unique structure that makes it an attractive target for scientific research. Pradimicinone I has been found to exhibit potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and parasites.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Pradimicinone I, a constituent of pradimicin-benanomicin antibiotics, has significant antifungal and anti-HIV activities. The first total synthesis of pradimicinone, the common aglycon of this class, was achieved, highlighting its complex structure involving a benzo[a]naphthacenequinone core, an amino acid, and a disaccharide (Kitamura et al., 1999).
Biosynthesis Insights
- Two O-methyltransferase genes, pdmF and pdmT, in the pradimicin biosynthetic gene cluster were studied, revealing insights into the biosynthesis of pradimicins. These studies are crucial for understanding the production and potential modifications of pradimicinone I (Xu et al., 2017).
Sugar Moieties and Their Role
- Research on the sugar moieties in pradimicins, which are critical for their biological activities, showed the specific roles of glycosyltransferase genes in the biosynthesis of pradimicinone I. This facilitates understanding the pradimicin biosynthetic pathway (Napan et al., 2015).
Mannose-Binding Mechanisms
- Mannose-binding mechanisms of pradimicins, including pradimicinone I, have been a focus of research. Recent developments in derivatization strategies to prevent PRM aggregation opened new avenues for practical applications in glycobiological research (Nakagawa & Ito, 2022).
Antifungal and Antiviral Activities
- Pradimicinone I, as part of pradimicins, has broad-spectrum antifungal activity, with research highlighting its effectiveness against various fungi and its novel mechanism of action involving specific binding to D-mannosides of fungal cell walls (Walsh & Giri, 2005).
Antineoplastic Effects
- Pradimicinone I has been studied for its antineoplastic effects, particularly in inducing DNA damage in cancer cells. This research explores its potential as an anticancer agent (Almeida et al., 2019).
HIV Inhibition
- The carbohydrate-binding properties of pradimicin A, related to pradimicinone I, have been explored for their potential in HIV treatment. The ability of PRM-A to interact with HIV-1 gp120 and inhibit virus entry makes it a significant subject for HIV research (Balzarini et al., 2006).
Propriétés
Numéro CAS |
116276-03-0 |
|---|---|
Nom du produit |
Pradimicinone I |
Formule moléculaire |
C28H23NO11 |
Poids moléculaire |
549.5 g/mol |
Nom IUPAC |
(2R)-2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C28H23NO11/c1-8-4-11-18(25(35)16(8)27(37)29-9(2)28(38)39)19-13(24(34)23(11)33)7-14-20(26(19)36)22(32)12-5-10(40-3)6-15(30)17(12)21(14)31/h4-7,9,23-24,30,33-36H,1-3H3,(H,29,37)(H,38,39)/t9-,23+,24+/m1/s1 |
Clé InChI |
MXDWXJYFRRURMW-ILWJZNQRSA-N |
SMILES isomérique |
CC1=CC2=C(C3=C(C4=C(C=C3[C@@H]([C@H]2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)C(=C1C(=O)N[C@H](C)C(=O)O)O |
SMILES |
CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)C(=C1C(=O)NC(C)C(=O)O)O |
SMILES canonique |
CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)C(=C1C(=O)NC(C)C(=O)O)O |
Autres numéros CAS |
116276-03-0 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




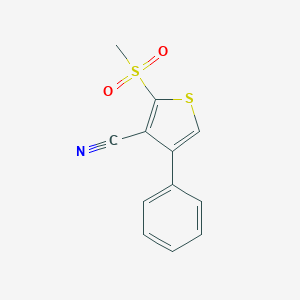
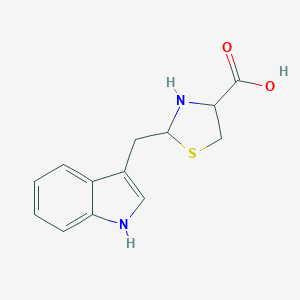
![5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione](/img/structure/B37523.png)
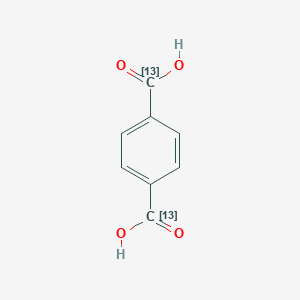
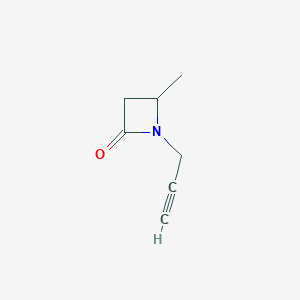

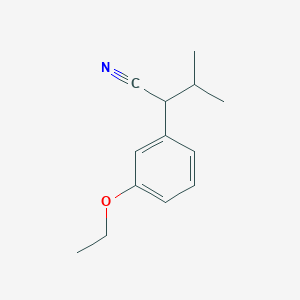
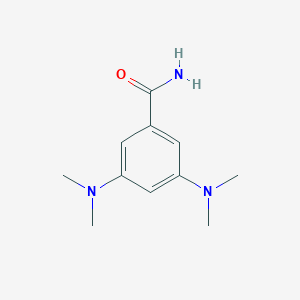

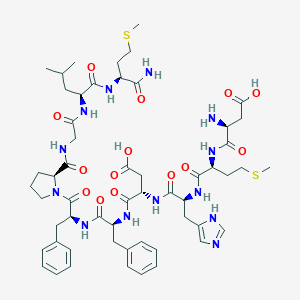
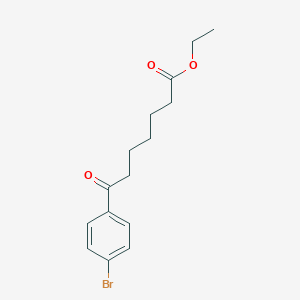

![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)